Chicken AvBD7
Description
Overview of Host Defense Peptides in Avian Innate Immunity
Host defense peptides (HDPs) are crucial components of the innate immune system in a wide range of organisms, from plants to animals. up.edu.mxnih.gov In avian species, particularly Galliformes (the order that includes chickens, turkeys, and pheasants), these peptides represent a primary line of defense against invading pathogens. up.edu.mxmdpi.com HDPs are typically small, positively charged molecules with amphipathic properties, allowing them to interact with and disrupt the negatively charged membranes of microbes. mdpi.comresearchgate.net Their broad-spectrum antimicrobial activity targets bacteria, fungi, and some viruses. nih.gov
In birds, the two major families of HDPs are cathelicidins and β-defensins. mdpi.comresearchgate.net These peptides are not only capable of direct antimicrobial action but also possess immunomodulatory functions, meaning they can influence the host's immune response to infection. up.edu.mxmdpi.comnih.gov This dual function makes them a significant area of research, especially in the context of rising antibiotic resistance. mdpi.comnih.gov Avian HDPs are expressed in various tissues, with notable concentrations in myeloid and epithelial cells, which are frequently exposed to environmental microorganisms. mdpi.com
Classification and Genomic Organization of Chicken AvBDs
In vertebrates, defensins are categorized into α, β, and θ families. However, only β-defensins (and a related group called ovodefensins) have been identified in birds. nih.gov Avian β-defensins (AvBDs) are characterized by a conserved six-cysteine motif that forms three disulfide bonds, creating a stable, triple-stranded β-sheet structure. mdpi.complos.org
The chicken genome contains a cluster of 14 AvBD genes, designated AvBD1 through AvBD14, located on chromosome 3. neueve.comnih.gov This genomic clustering suggests that the diversity of AvBDs arose from gene duplication events followed by diversification. mdpi.comneueve.com The order and transcriptional orientation of these genes are largely conserved across different species of Galliformes. nih.gov A comprehensive study across 25 species of Galliformes identified 354 AvBD genes, highlighting significant evolutionary diversification through gene duplication, loss, and pseudogenization. nih.gov
Table 1: Classification and Genomic Location of Chicken Avian β-Defensins
| Gene Name | Previous Name | Genomic Location | Key Characteristics |
|---|---|---|---|
| AvBD1 - AvBD14 | Gallinacin 1-14 | Chromosome 3 | Cluster of 14 genes, indicating evolution by gene duplication. neueve.comnih.gov |
Significance of Chicken AvBD7 within the AvBD Family
This compound, also known as gallinacin-7, is a notable member of the AvBD family. It was first isolated from chicken bone marrow along with AvBD1 and AvBD2. frontiersin.orgasm.org AvBD7 exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. frontiersin.orgasm.org
One of the most significant features of AvBD7 is its remarkable resistance to proteolysis, the breakdown of proteins by enzymes. plos.orgfrontiersin.org Studies have shown that while other defensins like AvBD2 are degraded by various proteases, AvBD7 remains largely intact and retains its antimicrobial function. plos.orgnih.gov This stability is attributed to its unique structure, including a salt bridge between Asp9 and Arg12, which restricts the accessibility of its C-terminus to enzymatic cleavage. plos.orgnih.gov This resistance to degradation is a major advantage in an inflammatory environment where proteases are abundant. frontiersin.org
Furthermore, research indicates that AvBD7 plays a role in controlling systemic infections. It has been shown to have an intracellular antibacterial effect against Salmonella in macrophages. frontiersin.org The gene for AvBD7 is closely related to AvBD6, with evidence suggesting that AvBD6 is a duplication of AvBD7. neueve.comnih.gov Copy number variations for AvBD6 and AvBD7 have been observed across different galliform species. nih.govresearchgate.net The expression of AvBD7 has been noted in various tissues, including the bone marrow and the gastrointestinal tract. plos.orgasm.orgcabidigitallibrary.org
Table 2: Key Research Findings on this compound
| Research Area | Key Finding | Reference |
|---|---|---|
| Isolation | Purified from chicken bone marrow extract alongside AvBD1 and AvBD2. | asm.org |
| Antimicrobial Spectrum | Broad activity against Gram-negative and Gram-positive bacteria. | frontiersin.org |
| Proteolytic Resistance | Highly resistant to degradation by a range of serine and cysteine proteases. | plos.orgfrontiersin.orgnih.gov |
| Structural Feature | A salt bridge (Asp9-Arg12) contributes to its stability and resistance to proteolysis. | plos.orgnih.gov |
| Immunomodulatory Role | Demonstrates intracellular antibacterial effects within macrophages against Salmonella. | frontiersin.org |
| Genomic Context | AvBD6 is a likely duplication of the AvBD7 gene. | neueve.comnih.gov |
| Tissue Distribution | Found in bone marrow and ubiquitously distributed along the chicken gut. | plos.orgasm.org |
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
QPFIPRPIDTCRLRNGICFPGICRRPYYWIGTCNNGIGSCCARGWRS |
Origin of Product |
United States |
Molecular Biology and Genomics of Chicken Avbd7
Gene Locus and Chromosomal Mapping of Chicken AvBD7
The gene encoding for Chicken Avian β-defensin 7 is part of a larger cluster of AvBD genes. Research has identified that the 14 AvBD genes, including AvBD7, are densely located on chicken chromosome 3. nih.goviastate.edu This clustering suggests a coordinated regulation and evolution of these crucial defense peptides. nih.gov
Transcriptional Regulation of this compound
The expression of the AvBD7 gene is a complex process, influenced by the chicken's developmental stage, tissue type, and exposure to various biological stimuli.
Basal expression of AvBD7 is observed in a wide range of tissues even in the absence of infection, indicating its role in routine immune surveillance.
This compound is widely expressed throughout the gastrointestinal (GI) tract, a primary interface for encountering pathogens. researchgate.netnih.govresearchgate.net Studies in 7-day-old chickens show that AvBD7 shares a common expression pattern with AvBD1, AvBD2, AvBD3, AvBD4, and AvBD6, with the duodenum exhibiting the highest level of expression among these defensins. nih.gov Mass spectrometry analysis has confirmed the presence of the AvBD7 protein in the jejunum, ileum, cecum, and caecal tonsils. plos.org Furthermore, specific expression of AvBD7 transcripts has been noted in the crop. nih.gov
Interactive Table: Basal mRNA Expression of this compound in Gastrointestinal Tissues of 7-Day-Old Chickens This table summarizes relative expression levels based on qualitative descriptions from cited research.
| Tissue | Relative Expression Level | Reference |
|---|---|---|
| Duodenum | Highest among GI tract for AvBDs 1-4, 6, 7 | nih.gov |
| Jejunum | Present | plos.org |
| Ileum | Present | plos.org |
| Cecum | Present | plos.org |
| Crop | Tissue-specific expression noted | nih.gov |
| Esophagus | Expressed | researchgate.netnih.gov |
| Proventriculus | Expressed | researchgate.netnih.gov |
| Gizzard | Expressed | researchgate.netnih.gov |
| Colon | Expressed | researchgate.netnih.gov |
Significant basal expression of AvBD7 is found in key systemic immune organs. In 7-day-old chickens, the spleen shows the highest expression levels for AvBD7 compared to other tissues. nih.gov The liver also demonstrates widespread AvBD expression. researchgate.netnih.govresearchgate.net Notably, AvBD7 was first isolated from chicken bone marrow, highlighting this tissue as a primary site of production. researchgate.netfrontiersin.orgjst.go.jp Studies comparing disease-resistant (Fayoumi) and susceptible (Leghorn) chicken lines found that bone marrow-derived cells from the Fayoumi line had significantly higher basal expression of AvBD7. iastate.edu
The expression of AvBD7 is developmentally regulated, generally increasing after hatching to prepare the chick for environmental challenges. researchgate.netnih.govresearchgate.net In the spleen, esophagus, duodenum, and cecum, AvBD7 expression follows an inverted-V pattern, with levels peaking at day 3, 7, or 14 post-hatch before declining. researchgate.netnih.govresearchgate.net However, some studies have shown different patterns; for instance, one study reported that AvBD7 expression in the ileum was higher on embryonic day 19 than on day 7 post-hatching. nih.gov In the yolk sac, AvBD7 mRNA has been detected in heterophils, with expression increasing from embryonic day 7 to a peak between days 9 and 13, followed by a decline by day 19. researchgate.net
The transcription of AvBD7 can be significantly altered by a variety of biological and environmental factors, demonstrating its dynamic role in the active immune response.
Pathogen-Associated Molecular Patterns (PAMPs): The expression of AvBD7 is modulated by ligands for Toll-like receptors (TLRs), which recognize molecular patterns on microbes. jst.go.jp
Pam3CSK4 (TLR2 ligand): Tended to downregulate AvBD7 in the ileum but upregulate it in the cecum. jst.go.jp
Lipopolysaccharide (LPS, TLR4 ligand): Upregulated AvBD7 expression in the cecum. jst.go.jp In bone marrow-derived cells, LPS treatment did not cause a significant change in AvBD7 expression. iastate.edu
CpG-ODN (TLR21 ligand): Upregulated AvBD7 in the ileum. jst.go.jp
Poly(I:C) (viral mimic): Did not significantly alter AvBD7 expression in bone marrow-derived cells from Leghorn chickens, but showed a trend of upregulation in cells from Fayoumi chickens. iastate.edu
Pathogen Infection: Co-infection with Eimeria maxima and Clostridium perfringens (a model for necrotic enteritis) led to tissue-specific expression changes of AvBD7 in the crop and spleen. nih.gov
Hormones and Dietary Factors:
Administration of the hormone ghrelin was found to significantly decrease AvBD7 mRNA levels in both the duodenum and the ileum. tandfonline.com
The active form of Vitamin D3, 1,25-dihydroxyvitamin-D3 , did not significantly induce AvBD7 expression in chicken immune cells or intestinal epithelial cells. plos.org
Environmental Factors:
Exposure to environmental contaminants such as DDT and its congeners showed a strong negative correlation with AvBD7 gene expression, suggesting that these chemicals may impair this aspect of innate immunity. plos.org
Intermittent and mild cold stimulation did not result in a significant change in AvBD7 expression in the bursa of Fabricius. nih.gov
Interactive Table: Modulation of this compound Gene Expression
| Stimulus | Tissue/Cell Type | Effect on Expression | Reference |
|---|---|---|---|
| Pam3CSK4 | Ileum | Downregulation (trend) | jst.go.jp |
| Pam3CSK4 | Cecum | Upregulation | jst.go.jp |
| LPS | Cecum | Upregulation | jst.go.jp |
| CpG-ODN | Ileum | Upregulation | jst.go.jp |
| E. maxima* / *C. perfringens | Crop, Spleen | Altered expression | nih.gov |
| Ghrelin | Duodenum, Ileum | Significant decrease | tandfonline.com |
| DDT Congeners | Liver | Strong negative correlation | plos.org |
| 1,25-dihydroxyvitamin-D3 | Immune & Intestinal Cells | No significant induction | plos.org |
| Cold Stress | Bursa of Fabricius | No significant difference | nih.gov |
Modulation of this compound Gene Expression by Biological Stimuli
Response to Bacterial Components (e.g., Lipopolysaccharide)
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent modulator of AvBD7 expression. However, the response varies depending on the tissue and context. In cultured cecum tissue from 3-day-old chicks, LPS stimulation upregulated the expression of AvBD7. nih.gov Similarly, in the proventriculus of both vaccinated and non-vaccinated chicks, LPS challenge significantly increased the protein levels of AvBD7. nih.gov In cultured chicken Sertoli cells, LPS treatment led to a significant induction of AvBD7 gene expression. bioscientifica.com
Conversely, in the ileum of 3-day-old chicks, LPS treatment tended to downregulate proinflammatory cytokines but did not show the same upregulating effect on AvBD7 as seen in the cecum. nih.gov Studies on chicken embryonic fibroblasts (CEFs) from Leghorn and Fayoumi lines showed no change in AvBD7 expression after LPS treatment in this cell type. nih.govnih.gov
Table 1: Effect of Lipopolysaccharide (LPS) on this compound Expression
| Tissue/Cell Type | Chicken Line/Age | Effect of LPS | Citation |
|---|---|---|---|
| Cecum (cultured) | 3-day-old chicks | Upregulation | nih.gov |
| Proventriculus | Chicks (vaccinated & non-vaccinated) | Increased protein levels | nih.gov |
| Sertoli Cells (cultured) | 6-week-old chicken | Upregulation | bioscientifica.com |
| Ileum (cultured) | 3-day-old chicks | Downregulation of IL-1β, no significant change in AvBD7 | nih.gov |
| Chicken Embryonic Fibroblasts (CEFs) | Leghorn (Ghs6) & Fayoumi (M15.2) | No change in expression | nih.govnih.gov |
Response to Viral Mimetics (e.g., Polyinosinic-polycytidylic acid)
Polyinosinic-polycytidylic acid (poly(I:C)), a synthetic analog of double-stranded RNA, is used to mimic viral infections and stimulate innate immune responses. nih.govejast.org The response of AvBD7 to poly(I:C) demonstrates line-specific differences. In chicken embryonic fibroblasts (CEFs) from the disease-resistant Fayoumi (M15.2) line, poly(I:C) treatment caused a significant increase in AvBD7 expression. nih.govnih.gov However, this response was not observed in CEFs from the disease-susceptible Leghorn (Ghs6) line. nih.govresearchgate.net This suggests that the genetic background of the chicken plays a critical role in the AvBD7-mediated antiviral response. nih.govresearchgate.net
Table 2: Effect of Polyinosinic-polycytidylic acid (poly(I:C)) on this compound Expression in CEFs
| Chicken Line | Description | Effect of poly(I:C) | Citation |
|---|---|---|---|
| Fayoumi (M15.2) | Disease-resistant | Significant upregulation | nih.govnih.gov |
| Leghorn (Ghs6) | Disease-susceptible | No response | nih.govresearchgate.net |
Response to Immunomodulatory Molecules (e.g., CpG-ODN)
CpG oligodeoxynucleotides (CpG-ODN) are synthetic DNA molecules that mimic bacterial DNA and are recognized by Toll-like receptor 21 (TLR21) in chickens. nih.govmsptm.org Stimulation with CpG-ODN has a profound effect on AvBD7 expression, particularly in the ileum. In cultured ileum tissues from 3-day-old chicks, incubation with CpG-ODN for 3 hours resulted in a remarkable upregulation of AvBD7 expression, approximately 400-fold. nih.govresearchgate.net This suggests that AvBD7 plays a significant role in the innate immune defense against pathogens containing unmethylated DNA in the ileum mucosa. nih.gov In contrast, CpG-ODN did not significantly affect AvBD7 expression in the cecum. researchgate.net
Table 3: Effect of CpG-ODN on this compound Expression
| Tissue | Treatment | Fold Change in Expression | Citation |
|---|---|---|---|
| Ileum (cultured) | 1 ng/ml CpG-ODN for 3h | ~400-fold upregulation | nih.govresearchgate.net |
| Cecum (cultured) | CpG-ODN | No significant effect | researchgate.net |
Influence of Hormonal Factors (e.g., Ghrelin)
Ghrelin, a hormone primarily known for regulating growth hormone secretion and energy balance, also influences the mucosal immune barrier. researcher.liferesearchgate.net In layer-type chicks, administration of high levels of ghrelin resulted in a decrease in the relative mRNA levels of AvBD7 in both the duodenum and ileum. researcher.life This finding suggests that ghrelin can impair the function of the mucosal immune barrier by downregulating the expression of key antimicrobial peptides like AvBD7. researcher.life While ghrelin is known to inhibit food intake in chickens, its impact on immune gene expression reveals a broader physiological role. nih.govsemanticscholar.org
Table 4: Effect of Ghrelin on this compound Expression
| Hormone | Tissue | Effect on AvBD7 mRNA | Citation |
|---|---|---|---|
| Ghrelin | Duodenum | Decrease | researcher.life |
| Ghrelin | Ileum | Decrease | researcher.life |
Impact of Environmental Contaminants (e.g., DDTs)
Environmental exposure to the pesticide dichloro-diphenyl-trichloroethane (DDT) and its metabolites (DDTs) has been shown to affect the immune system of chickens. A study on free-ranging chickens in KwaZulu-Natal, South Africa, an area where DDT is used for malaria control, found a significant negative correlation between the concentration of DDTs in the liver and the mRNA expression of AvBD7. nih.govplos.orgnih.gov The AvBD7 gene showed a significant negative correlation with all detected DDT congeners (p,p'-DDE, p,p'-DDD, and p,p'-DDT). nih.gov This down-regulation of an important immune gene suggests a state of immune suppression in chickens exposed to these contaminants and indicates that AvBD7 may serve as a sensitive biomarker for DDT exposure. nih.govplos.orgresearchgate.net
Table 5: Correlation between DDTs and this compound Expression in Liver
| Contaminant | Correlation with AvBD7 mRNA Expression | Citation |
|---|---|---|
| DDT and its metabolites (DDTs) | Significant negative correlation | nih.govplos.orgnih.govresearchgate.net |
| p,p'-DDE | Negative correlation | nih.gov |
| p,p'-DDD | Negative correlation | nih.gov |
| p,p'-DDT | Negative correlation | nih.gov |
Effects of Other Biological Modulators (e.g., rGSTA3 protein, Thiram)
Other biological molecules can also modulate AvBD7 expression. The recombinant glutathione-S-transferase A3 (rGSTA3) protein has been shown to upregulate the expression of AvBD7 in the erythrocytes of 12-day-old birds. researcherslinks.com This suggests rGSTA3 can initiate an immune response by stimulating HDP expression. researcherslinks.comresearchgate.net
Table 6: Effects of rGSTA3 and Thiram on this compound Expression in Erythrocytes
| Modulator | Effect on AvBD7 mRNA Expression | Citation |
|---|---|---|
| rGSTA3 protein | Upregulation | researcherslinks.com |
| Thiram | Reduction | researcherslinks.com |
Structural Characteristics and Stability of Chicken Avbd7
Primary Sequence Features and Post-Translational Modifications of Chicken AvBD7
N-terminal Glutaminyl Cyclization
A key post-translational modification of mature AvBD7 is the cyclization of its N-terminal glutamine (Gln) residue to form pyroglutamic acid (pGlu). nih.govnih.govfrontiersin.org This modification was identified through mass spectrometry analyses, which revealed a mass corresponding to the AvBD7 propeptide with the N-terminal Gln cyclized. nih.gov The formation of pyroglutamate (B8496135) is a common modification in peptides and proteins and can be either an enzymatic or a chemical process. creative-biolabs.com This cyclization results in the loss of the N-terminal primary amine group, making the peptide slightly more acidic. creative-biolabs.com The presence of this pyroglutamic acid at the N-terminus is significant as it renders the peptide resistant to degradation by aminopeptidases and contributed to the initial difficulty in sequencing AvBD7 using Edman degradation. nih.govfrontiersin.org This protective cap is a crucial factor in the peptide's stability. frontiersin.org
Conserved Cysteine Residues and Disulfide Bridging Pattern
Like other β-defensins, the structure of AvBD7 is stabilized by three intramolecular disulfide bridges formed between six highly conserved cysteine residues. researchgate.netnih.gov These covalent cross-links are critical for maintaining the peptide's three-dimensional fold, which is essential for its optimal antimicrobial activity. nih.govcreative-biolabs.com The disulfide bonds enhance the stability of the folded protein, and their correct pairing is crucial for biological function. creative-biolabs.com In AvBD7, one of the disulfide bridges, the Cys11-Cys40 linkage, plays a role in bringing the N-terminal region into close proximity with the C-terminal part of the peptide. researchgate.net This specific structural arrangement contributes to the molecule's compact fold and resistance to proteolysis. researchgate.net The conserved nature of these cysteine residues across the β-defensin family highlights their fundamental importance in the structure and function of these antimicrobial peptides. nih.govnih.gov
Three-Dimensional Conformation of this compound
The tertiary structure of AvBD7, determined by two-dimensional NMR spectroscopy, reveals a compact and stable fold that is characteristic of β-defensins but with unique features contributing to its stability. researchgate.netplos.org
Key Structural Elements Contributing to Conformation (e.g., Asp9-Arg12 Salt Bridge)
A defining feature of AvBD7's three-dimensional structure is a salt bridge between the aspartic acid at position 9 (Asp9) and the arginine at position 12 (Arg12). researchgate.netnih.govplos.org This interaction forms a β-turn that stabilizes the N-terminal region of the peptide. frontiersin.orgresearchgate.net The presence of this salt bridge is considered a distinctive characteristic of AvBD7 and is thought to play a protective role against proteolysis, similar to canonical salt bridges found in α-defensins. researchgate.net This electrostatic interaction, in conjunction with the Cys11-Cys40 disulfide bridge, causes the N-terminal region to fold over and embed the C-terminal part of the molecule. researchgate.netscience.gov This embedding of the C-terminus restricts its accessibility, further contributing to the peptide's resistance to enzymatic degradation. researchgate.netplos.org Long-range Nuclear Overhauser Effects (NOEs) confirm the proximity of the N- and C-terminal segments, providing experimental evidence for this compact fold. researchgate.net
Proteolytic Resistance of this compound
A remarkable property of AvBD7 is its unusual resistance to a wide range of proteolytic enzymes. researchgate.netnih.govplos.org Studies have shown that AvBD7 is resistant to degradation by serine proteases such as trypsin, chymotrypsin, and neutrophil elastase, as well as the aspartyl protease cathepsin D and the cysteine protease cathepsin H. nih.govplos.org This broad resistance is in contrast to other avian defensins like AvBD2, which are degraded by several of these enzymes. researchgate.netplos.org
The structural features discussed above, including the N-terminal pyroglutamate cap, the stabilizing disulfide bridges, and the compact fold stabilized by the Asp9-Arg12 salt bridge that buries the C-terminus, all contribute to this high proteolytic stability. frontiersin.orgresearchgate.netplos.org While AvBD7 is resistant to most proteases tested, it can be cleaved by cathepsin K, which results in the removal of the first three N-terminal amino acids to produce Ile4-AvBD7. researchgate.netplos.org Notably, this truncated form of AvBD7 retains its antibacterial activity. researchgate.netnih.govplos.org This high resistance to proteolytic degradation is a significant advantage, as it allows AvBD7 to remain active in inflammatory environments where protease concentrations are high. frontiersin.org
Stability Against Endogenous Proteases (e.g., Serine Proteases, Cathepsins)
This compound demonstrates remarkable resilience against a variety of endogenous proteases that are typically present in mucosal environments and at sites of inflammation. researchgate.netfrontiersin.orgplos.org Research has shown that AvBD7 is resistant to degradation by several classes of proteases, including serine proteases and certain cathepsins. researchgate.netnih.gov
Incubation of AvBD7 with a panel of serine proteases, such as trypsin, chymotrypsin, and neutrophil elastase, results in no significant degradation of the peptide. plos.org Furthermore, it remains stable in the presence of the aspartyl protease cathepsin D and the cysteine protease cathepsin H. researchgate.netplos.orgnih.gov This broad resistance is a key attribute, distinguishing it from other defensins like AvBD2, which is susceptible to degradation by several cysteine cathepsins. researchgate.netplos.org
While AvBD7 is broadly resistant, it is not entirely impervious. Studies have identified that among a range of cysteine cathepsins (B, K, L, and S), only cathepsin K is capable of cleaving AvBD7. researchgate.netplos.orgnih.gov This specific and limited susceptibility underscores its otherwise highly stable nature in the presence of common host proteases.
Table 1: Stability of this compound Against Various Proteases
| Protease Class | Protease | Stability of AvBD7 | Reference |
|---|---|---|---|
| Serine Proteases | Trypsin | Resistant | plos.org |
| Chymotrypsin | Resistant | plos.org | |
| Neutrophil Elastase | Resistant | plos.org | |
| Aspartyl Proteases | Cathepsin D | Resistant | researchgate.netplos.org |
| Cysteine Proteases | Cathepsin B | Resistant | researchgate.netplos.org |
| Cathepsin H | Resistant | researchgate.netplos.org | |
| Cathepsin L | Resistant | researchgate.netplos.org | |
| Cathepsin S | Resistant | researchgate.netplos.org | |
| Cathepsin K | Susceptible (Cleaved) | researchgate.netplos.orgnih.gov |
Mechanism of Resistance to Proteolytic Degradation in Mucosal Environments
The pronounced resistance of AvBD7 to proteolytic breakdown is attributed to several unique structural features that confer a highly stabilized conformation. frontiersin.orgnih.gov These characteristics protect the peptide from the enzymatic activity of proteases prevalent in mucosal linings. frontiersin.orgplos.org
Two-dimensional NMR spectroscopy has revealed key structural elements responsible for this stability. researchgate.netnih.gov A critical feature is a salt bridge formed between the aspartic acid at position 9 (Asp9) and the arginine at position 12 (Arg12). researchgate.netfrontiersin.orgnih.gov This interaction is believed to significantly contribute to the rigidity of the peptide's structure, making it less accessible to proteases. researchgate.netnih.gov
Furthermore, the three-dimensional fold of AvBD7 is highly compact. researchgate.netfrontiersin.org The N-terminal region of the peptide folds over and embeds the C-terminus, effectively shielding potential cleavage sites from both amino- and carboxypeptidases. researchgate.netfrontiersin.orgnih.gov This restricted accessibility of the peptide's termini is a major factor in its proteolytic resistance. researchgate.netnih.gov An additional protective element is the presence of a pyroglutamate residue at the N-terminus, which can also hinder degradation by exopeptidases. frontiersin.orgnih.govasm.org
These combined structural attributes—the Asp9-Arg12 salt bridge, the protective N-terminal folding, and the modified N-terminus—create a formidable defense against enzymatic degradation, allowing AvBD7 to persist in hostile environments. frontiersin.orgnih.gov
Retention of Biological Activity After Partial Proteolysis
A crucial aspect of AvBD7's function is its ability to maintain its antimicrobial efficacy even after undergoing limited proteolysis. researchgate.netplos.org While most proteases are unable to degrade AvBD7, cathepsin K can cleave the peptide. researchgate.netnih.gov
This cleavage, however, does not inactivate the defensin (B1577277). Instead, the hydrolysis by cathepsin K results in the removal of the first three amino acids, producing a truncated form known as Ile4-AvBD7. researchgate.netplos.orgnih.gov Remarkably, this N-terminally truncated peptidoform retains its antibacterial activity. researchgate.netplos.orgresearchgate.net This finding is significant because it demonstrates that the core antimicrobial domain of AvBD7 remains functional after partial degradation by a specific host protease.
The ability to withstand near-complete proteolytic inactivation and for its partially cleaved form to remain active ensures that AvBD7 can exert a sustained antimicrobial effect in tissues where proteases are abundant, such as the caecal tonsils, an important site for immune surveillance in chickens. researchgate.netplos.org This contrasts sharply with other defensins like AvBD2, which loses its antibacterial function upon degradation by cysteine cathepsins. researchgate.netplos.orgnih.gov
Functional Mechanisms and Biological Roles of Chicken Avbd7
Direct Antimicrobial Activities of Chicken AvBD7
AvBD7, isolated from chicken bone marrow, exhibits a broad spectrum of antibacterial activity. frontiersin.orgnih.gov Like other defensins, it is a cationic peptide, and its antimicrobial action is largely attributed to its ability to disrupt the integrity of bacterial cell membranes. frontiersin.org
This compound demonstrates notable efficacy against a range of Gram-positive bacteria. nih.govasm.org Studies have shown that AvBD7, along with AvBD1 and AvBD2, displays similar antibacterial activity spectra against these strains. nih.govasm.org The minimum inhibitory concentrations (MICs) of AvBD7 against various Gram-positive bacteria are in the low micromolar range, indicating a high level of antibacterial effect. nih.govasm.org For instance, research has documented its activity against species such as Staphylococcus aureus. nih.govasm.orgplos.org Interestingly, while a truncated form of AvBD7 retained its activity against many bacteria, its effectiveness against S. aureus was abolished, suggesting the N-terminal region is important for its action against this specific pathogen. plos.org
Table 1: Antimicrobial Activity of this compound Against Gram-Positive Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.75 | nih.govasm.org |
| Listeria monocytogenes | 1.5 | nih.govasm.orgnih.gov |
| Streptococcus salivarius | 3 | plos.orgnih.gov |
AvBD7 exhibits strong antimicrobial activity against Gram-negative bacteria, including pathogenic species like Salmonella. frontiersin.orgnih.govasm.org Research has shown that AvBD7 is particularly potent against these bacteria, with low MIC values. nih.govasm.org For example, the MIC of AvBD7 against a multidrug-resistant strain of Salmonella Typhimurium was found to be 3.5 μM. frontiersin.org Furthermore, AvBD7 has been shown to significantly reduce the intracellular multiplication of S. Typhimurium within macrophages. frontiersin.orgnih.gov Its activity extends to other Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govasm.orgplos.orgnih.gov
Table 2: Antimicrobial Activity of this compound Against Gram-Negative Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
|---|---|---|
| Salmonella enterica serovar Typhimurium | 3.5 | frontiersin.orgnih.govasm.orgnih.gov |
| Escherichia coli | 0.75 | nih.govasm.orgplos.orgnih.gov |
| Pseudomonas aeruginosa | 6 | plos.orgnih.gov |
| Enterobacter cloacae | 3 | nih.govasm.org |
| Klebsiella pneumoniae | 6 | nih.gov |
The antimicrobial activity of β-defensins is often linked to their net positive charge, which facilitates interaction with the negatively charged bacterial membranes. asm.orgfrontiersin.orgresearchgate.net this compound has a net cationic charge of +6. asm.org While a higher positive charge generally correlates with increased potency against Gram-negative bacteria, the relationship is not always linear. asm.orgtandfonline.com For instance, AvBD1, with a higher charge of +8, and AvBD7 show similar levels of activity against Gram-negative strains. asm.org In contrast, AvBD2, with a lower charge of +4, is significantly less effective against these bacteria. nih.govasm.org This suggests that while the cationic charge is a critical factor, other structural features of the peptide also play a role in its antimicrobial efficacy. asm.orgasm.org The potencies of AvBD1, AvBD2, and AvBD7 against most Gram-positive bacteria tested are comparable, indicating that the net charge may have a more pronounced effect on activity against Gram-negative bacteria. asm.orgtandfonline.com
Spectrum of Activity Against Gram-Negative Bacteria (e.g., Salmonella spp.)
Immunomodulatory Functions of this compound
Beyond its direct microbicidal effects, AvBD7 plays a multifaceted role in modulating the host's immune response. frontiersin.orgnih.gov
AvBD7 interacts with key immune cells, such as macrophages and heterophils (the avian equivalent of neutrophils), to orchestrate an effective immune response. frontiersin.orgnih.govasm.orgnih.gov AvBD7 has been isolated from chicken bone marrow and is found in mature heterophils. nih.govasm.org Studies have demonstrated that AvBD7 can penetrate murine macrophages through an endocytosis-like mechanism. frontiersin.orgnih.gov Once inside, it can control the intracellular replication of bacteria like Salmonella Typhimurium. frontiersin.orgnih.gov This intracellular activity highlights a crucial mechanism by which AvBD7 helps to clear infections. Furthermore, the expression of AvBD7 in leukocytes suggests its role in systemic immune responses. nih.gov The administration of certain immunomodulators, such as β-glucan, has been shown to upregulate the expression of AvBD7 in the spleen, further indicating its involvement in systemic immunity. animbiosci.org
Cellular Internalization and Intracellular Activities of this compound
The functionality of Chicken Avian Beta-Defensin 7 (AvBD7) extends beyond extracellular antimicrobial action, demonstrating a capacity for cellular entry and subsequent intracellular activity. Studies using labeled AvBD7 have shown that it can penetrate murine macrophages in culture. researchgate.net The mechanism of entry is characterized as an endocytosis-like process. researchgate.netnih.gov This internalization is not mediated by clathrin-coated pits, as the process was unaffected by the inhibitor chlorpromazine. nih.gov However, the uptake of AvBD7 was inhibited by treatments that disrupt cytoskeleton rearrangement (cytochalasin D) or reduce membrane fluidity (nystatin and incubation at 4°C), pointing towards a specific, energy-dependent pathway. nih.gov
Once inside the host cell, AvBD7 demonstrates direct intracellular antibacterial effects without being cytotoxic to the macrophage itself. nih.gov Fluorescence microscopy has revealed that within infected macrophages, AvBD7 can co-localize with intracellular bacteria, such as Salmonella. nih.gov This ability to enter host cells and engage with pathogens internally highlights a sophisticated mechanism of action. researchgate.netnih.gov
Table 1: Research Findings on the Cellular Internalization of this compound
| Aspect of Internalization | Key Finding | Experimental Evidence | Source |
|---|---|---|---|
| Internalization Mechanism | Enters murine macrophages via an endocytosis-like process. | Observation of labeled AvBD7 accumulation inside cultured macrophages. | researchgate.netnih.gov |
| Pathway Independence | Internalization is not dependent on clathrin-coated pits. | Uptake was unaffected by the clathrin inhibitor chlorpromazine. | nih.gov |
| Pathway Dependence | Requires cytoskeleton rearrangement and membrane fluidity. | Uptake was inhibited by cytochalasin D and nystatin. | nih.gov |
| Intracellular Activity | Exhibits antibacterial effects inside the host cell. | Co-localization with intracellular Salmonella and subsequent reduction in bacterial load. | nih.gov |
Role in Modulating Intracellular Pathogen Survival (e.g., Salmonella Typhimurium)
A crucial aspect of AvBD7's intracellular function is its ability to control the proliferation of pathogens that survive within host cells. researchgate.net Research has specifically demonstrated this effect against multidrug-resistant strains of Salmonella Typhimurium. nih.gov When macrophages infected with S. Typhimurium were treated with AvBD7, the defensin (B1577277) was observed to accumulate inside the cells and co-localize with the bacteria. nih.gov
This interaction has a significant impact on pathogen viability. In-vitro studies have shown that incubating infected macrophages with AvBD7 (at a concentration of 30 μM) for 24 hours resulted in a 50% reduction in the intracellular multiplication of S. Typhimurium compared to untreated controls. nih.gov This demonstrates a direct role for AvBD7 in limiting the replication of this enteric pathogen within a key immune cell. researchgate.netnih.gov The findings underscore a previously unknown intracellular antibacterial capability of AvBD7, positioning it as a key effector molecule in the host's defense against invasive bacteria like Salmonella. nih.gov
Table 2: Research Findings on AvBD7's Modulation of Intracellular Salmonella Typhimurium Survival
| Experimental Model | Treatment | Key Finding | Source |
|---|---|---|---|
| Murine macrophages infected with multidrug-resistant S. Typhimurium. | Incubation with 30 μM of natural AvBD7 for 24 hours. | A significant (50%) reduction in the intracellular multiplication of S. Typhimurium was observed. | nih.gov |
| Systemic lethal Salmonella infection model in mice. | Administration of AvBD7. | Significantly improved mouse survival and reduced the bacterial load in the liver. | researchgate.netnih.gov |
Tissue-Specific Roles of this compound in Mucosal Immunity
Presence and Function in Gastrointestinal Tract
This compound is a significant component of mucosal immunity in the gastrointestinal (GI) tract. researchgate.net Mass spectrometry analyses have confirmed that AvBD7 is ubiquitously distributed along the chicken gut. researchgate.net It is considered, along with AvBD2, a major antimicrobial component of the chicken intestinal epithelium. nih.govresearchgate.net
A critical functional characteristic of AvBD7 in the gut is its exceptional resistance to degradation by proteases. researchgate.net The intestinal environment is rich in various digestive and microbial enzymes, which can inactivate many antimicrobial peptides. However, AvBD7 demonstrates strong resistance to hydrolysis by serine proteases and most cysteine cathepsins present in the gut. researchgate.net This unusual proteolytic resistance ensures that AvBD7 maintains its antimicrobial potential and can function effectively as a frontline defense peptide within the complex environment of the intestinal mucosa. researchgate.net
Contribution to Host Resistance to Enteric Pathogens
The presence and robust nature of AvBD7 in the gut directly contribute to the host's ability to resist enteric pathogens. nih.govresearchgate.net Its strong antimicrobial activity is particularly effective against gram-negative bacteria, a group that includes many significant enteric pathogens like Salmonella and E. coli. nih.gov The expression of defensins, including AvBD7, has been associated with the phenotype of resistance to Salmonella carriage in the chicken caecum. researchgate.net
Further evidence for its role in host resistance comes from comparative studies of different chicken lines. The disease-resistant Fayoumi chicken line shows significantly higher basal expression of AvBD7 in bone marrow-derived cells compared to the more disease-susceptible Leghorn line. mdpi.com This suggests that a higher constitutive level of AvBD7 may contribute to a more robust innate immune defense against pathogens. Given that heterophils containing AvBD7 can infiltrate intestinal tissue during infections like salmonellosis, the peptide's ability to withstand the gut's proteolytic environment and kill invasive bacteria is central to its contribution to host resistance. researchgate.net
Evolutionary Dynamics of Chicken Avbd7
Phylogenetic Relationships within the AvBD Gene Cluster
The chicken genome contains a cluster of 14 avian β-defensin (AvBD) genes located on chromosome 3. kent.ac.uk Phylogenetic analyses of the AvBD gene clusters in chickens and zebra finches have revealed both conserved and divergent evolutionary paths. nih.govnih.gov Ten of the 22 AvBD genes in the zebra finch are highly conserved with orthologous genes in the chicken, suggesting their origin from a common ancestor prior to the galliformes-passeriformes split approximately 100 million years ago. nih.govnih.govneueve.com
Within this cluster, AvBD6 and AvBD7 show a particularly close phylogenetic relationship. researchgate.net Studies suggest that AvBD6 originated from a duplication of AvBD7 specifically in the galliform lineage, after the split from passerines. nih.govneueve.com This recent duplication event highlights the ongoing evolution and diversification of this gene family in chickens. Further phylogenetic analysis, including AvBDs from various bird species like duck and crested ibis, supports the close pairing of chicken AvBD6 and AvBD7. researchgate.net The evolutionary model for avian defensin (B1577277) genes is often described as a "birth-and-death" process, characterized by gene duplication, loss, and divergence, which is common for immune system-related multigene families. researchgate.net
Gene Duplication Events Involving Chicken AvBD7 (e.g., AvBD6 Duplication)
Gene duplication is a major force driving the evolution of the AvBD gene family. kent.ac.uknih.gov A significant event in the chicken lineage is the duplication of AvBD7, which gave rise to AvBD6. nih.govneueve.com This duplication appears to be a relatively recent event that occurred after the divergence of galliformes and passeriformes. nih.govnih.gov
Further research has identified a tandem duplication of AvBD7 itself, resulting in two distinct copies, AvBD7b and AvBD7c, and a chimeric promoter. kent.ac.uk This duplication is thought to have occurred through gene conversion followed by non-allelic homologous recombination. kent.ac.uk The presence of this duplication varies among different chicken breeds, suggesting it is an ongoing evolutionary process. kent.ac.uk It is hypothesized that the duplication of AvBD7 may still be in the fixation phase in many chicken populations, a stage where the new copy is segregating within the population before its ultimate fate of preservation or loss is determined. kent.ac.uk
The formation of defensin gene families is generally attributed to ancient gene duplication events followed by positive selection and diversification. kent.ac.uk While vertebrates have three defensin subfamilies (α, β, and θ), birds possess only β-defensins. kent.ac.uk The single duplication event leading to AvBD6 in the galliform line is modest compared to the multiple duplication events observed in the passerine line, which resulted in 12 novel genes in the zebra finch. nih.govnih.gov
Copy Number Variations of this compound Across Breeds and Wild Populations
Copy number variation (CNV) is a significant source of genetic diversity for this compound. Studies have revealed variations in the number of AvBD7 gene copies between different chicken lines, such as the highly inbred Leghorn and Fayoumi lines. kent.ac.ukresearchgate.netnih.gov A tandem duplication of AvBD7 has been identified and its prevalence varies across a wide range of chicken breeds. kent.ac.uk
A study examining 35 different chicken breeds found that 31 of them carried the duplicated AvBD7 allele. kent.ac.ukresearchgate.netnih.gov However, the homozygous duplication was primarily observed in the Fayoumi breed, suggesting that the duplication is still segregating in many populations. kent.ac.uk The Red Junglefowl, the wild ancestor of domestic chickens, has been found to possess a single copy of AvBD7. kent.ac.uknih.gov The presence and frequency of AvBD7 CNVs can be a powerful tool for distinguishing between different chicken populations and may have played a role in chicken domestication and breed formation. frontiersin.org
The table below summarizes the presence of the AvBD7 duplication in a selection of chicken breeds.
| Breed | Presence of AvBD7 Duplication |
|---|---|
| Fayoumi | Present (including homozygous) |
| Leghorn | Present |
| Silver Spangled Hamburg | Present |
| Buttercup | Present |
| Silkie | Present |
| Brown Leghorn | Present |
| Red Junglefowl (UCD001) | Absent (single copy) |
Linkage Disequilibrium and Haplotype Structures Associated with this compound
Strong linkage disequilibrium (LD) has been observed in the genomic region surrounding the AvBD7 gene. kent.ac.ukresearchgate.netnih.gov This is particularly evident in the association between the AvBD7 duplication and specific haplotypes located upstream of the AvBD6 gene. kent.ac.ukresearchgate.netnih.gov
Researchers have identified specific single nucleotide polymorphisms (SNPs) that are in strong LD with the AvBD7 duplication, making them useful markers for detecting this copy number variation. kent.ac.ukresearchgate.netnih.gov Two such SNPs, located at -731 and -80 bp upstream of the AvBD6 start codon, have been identified as flanking markers for the AvBD7 duplication. researchgate.net The sequence of the region containing the duplicated AvBD7 is nearly identical to the sequence in chickens with a single copy, with the exception of a few key SNPs. kent.ac.uk
The haplotype structures at the 5' flanking region of AvBD6 differ between birds with and without the AvBD7 duplication. kent.ac.ukresearchgate.net For instance, the Red Junglefowl, which has a single AvBD7 copy, shows a different haplotype compared to breeds that commonly carry the duplication. kent.ac.ukresearchgate.net The study of LD patterns between structural variants like duplications and SNPs is crucial for understanding the genomic architecture of these regions and can aid in marker-assisted selection in breeding programs. nih.gov While LD between deletions and SNPs is comparable to SNP-SNP LD, the LD between duplications, inversions, and translocations with SNPs is often reduced. nih.gov
Evolutionary Pressures and Divergent Selection on this compound
The evolution of the AvBD gene cluster, including AvBD7, has been shaped by various evolutionary pressures. After gene duplication events, the resulting paralogous genes, such as AvBD6 and AvBD7, have been subjected to relaxed selection pressure compared to non-duplicated genes. nih.govnih.govneueve.com This relaxation of purifying selection can allow for the accumulation of non-synonymous substitutions, leading to functional diversification. nih.govnih.gov
Studies have shown that duplicated β-defensin genes have a significantly higher ratio of non-synonymous to synonymous substitutions compared to genes that have not undergone duplication. nih.govnih.gov This suggests that positive selection may have played a role in the evolution of these duplicated genes, driving the acquisition of new functions. More frequently, positive selection is observed in more recently diverged gene lineages. researchgate.netnih.gov
The process of domestication and artificial selection for specific traits in different chicken breeds has also likely imposed divergent selection pressures on immune genes like AvBD7. frontiersin.org The genetic differentiation between populations can be low in neutral genomic regions but high in regions that have undergone divergent selection. nih.gov The varying prevalence of AvBD7 copy number variations across different breeds suggests that these structural variants may be under different selective pressures depending on the breeding history and environment of the population. kent.ac.uknih.gov The evolutionary rates of AvBD genes have shown distinct relationships with inferred infection risk, which may reflect the multifunctionality of β-defensins and potential trade-offs between immune defense and other biological functions. researchgate.netnih.gov
Methodologies for Studying Chicken Avbd7
Peptide Purification and Characterization Techniques
The isolation and characterization of Chicken AvBD7 from biological sources are foundational to its study. Researchers employ a combination of extraction, separation, and advanced analytical techniques to obtain the pure peptide and determine its structural characteristics. A hybrid strategy that merges "bottom-up" and "top-down" proteomic approaches is often utilized for a comprehensive characterization of AvBD7. nih.gov
Chicken bone marrow serves as a primary source for the natural extraction of AvBD7, as its genes are highly expressed in this tissue. nih.govfrontiersin.org The process begins with the collection of femurs and tibias from chickens. frontiersin.org The bone marrow is then extracted to create a peptide-rich solution. nih.govplos.org In one method, proteins are extracted from tissues and the concentration is measured using assays like the Quick Start™ Bradford Protein Assay. plos.org This initial extract contains a mixture of peptides, including AvBD7, AvBD1, and AvBD2, necessitating further purification steps. nih.govresearchgate.net
Chromatography is essential for purifying AvBD7 from the complex mixture of the initial bone marrow extract. nih.gov
Size-Exclusion Chromatography (SEC) : As a primary purification step, size-exclusion chromatography is employed to separate peptides based on their size. nih.gov The bone marrow extract is passed through a gel column (e.g., a P10 gel). nih.govresearchgate.net This technique effectively separates AvBD7 from other defensins like AvBD1 and AvBD2, which are eluted in different fractions. researchgate.net For instance, in one protocol, an acetic acid aqueous solution was used as the eluent on a P10 column. researchgate.net
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : Following initial separation by SEC, RP-HPLC is often used as an additional purification step. nih.govresearchgate.net This technique separates molecules based on their hydrophobicity. Fractions collected from SEC that contain AvBD7 are pooled and chromatographed on a C18 column. researchgate.net A gradient of increasing organic solvent, such as acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA), is used to elute the bound peptides. researchgate.netasm.org This step is crucial for obtaining highly purified AvBD7. nih.gov
A suite of mass spectrometry (MS) techniques is used for the definitive identification and detailed structural characterization of the purified AvBD7. nih.gov This multi-technique strategy provides information on sequence, molecular mass, and post-translational modifications. nih.govasm.org
MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry) : This technique is used for mass fingerprinting to identify fractions containing peptides of interest. nih.gov After chromatographic separation, MALDI-TOF MS analysis of the fractions reveals the molecular masses of the eluted peptides. nih.gov For example, a peptide with an average molecular mass ([M+H]⁺) of 3,916 Da was identified as AvBD7. nih.gov Spectra are typically recorded in a positive linear mode and calibrated with known standards. nih.govasm.org
Nano-LC-Q-TOF MS (Nanoscale Liquid Chromatography-Quadrupole-Time of Flight Mass Spectrometry) : This method is used for de novo sequencing of tryptic-digested peptide fragments. nih.gov The combination of nanoscale capillary liquid chromatography with a hybrid Q-TOF mass spectrometer allows for the analysis of proteolyzed peptides to confirm the amino acid sequence. nih.govasm.org
Nano-ESI-Q-TOF MS (Nano-Electrospray Ionization-Quadrupole-Time of Flight Mass Spectrometry) : This tandem mass spectrometry method is employed for intact peptide fragmentation. nih.gov It is particularly useful for identifying post-translational modifications. nih.gov Through this technique, it was discovered that mature AvBD7 undergoes N-terminal glutaminyl cyclization, a modification not predicted from its in-silico sequence. nih.govasm.org
Top-Down Proteomics : This approach involves the direct analysis of intact proteins. plos.org A dual linear ion trap Fourier Transform Mass Spectrometer (FTMS) can be used to analyze AvBDs separated by size-exclusion chromatography, providing structural identification of the native peptides. plos.org
Table 1: Mass Spectrometry Techniques for AvBD7 Characterization
| Technique | Primary Application for AvBD7 Study | Key Findings |
|---|---|---|
| MALDI-TOF MS | Mass fingerprinting of chromatographic fractions. | Identified AvBD7 with an average molecular mass of 3,916 Da. nih.gov |
| Nano-LC-Q-TOF MS | De novo sequencing of tryptic digests. | Confirmed the amino acid sequence of AvBD7. nih.gov |
| Nano-ESI-Q-TOF MS | Intact peptide fragmentation and analysis of post-translational modifications. | Revealed N-terminal glutaminyl cyclization of the mature peptide. nih.govasm.org |
| Top-Down Proteomics | Structural identification of native, intact AvBDs. | Analyzes all forms of AvBDs separated from bone marrow extract. plos.org |
Chromatographic Separation Methods (e.g., RP-HPLC, Size-Exclusion Chromatography)
Gene Expression Analysis Techniques
Analyzing the gene expression of AvBD7 provides insight into its regulation and physiological importance in different tissues and under various conditions.
Quantitative Reverse Transcription PCR (RT-qPCR) is the standard method for quantifying AvBD7 mRNA levels. researchgate.net The process involves extracting total RNA from tissue samples, followed by reverse transcription to synthesize complementary DNA (cDNA). nih.govnih.gov The cDNA is then used as a template for qPCR with gene-specific primers for AvBD7. researchgate.netnih.gov
This technique has been used to demonstrate that AvBD7 is widely expressed in tissues such as the spleen, liver, and various segments of the gastrointestinal tract. researchgate.netnih.gov Studies have tracked the developmental expression patterns of AvBD7, showing, for example, that its expression in the spleen peaks 3 days after hatching and then decreases. nih.gov In other studies, RT-qPCR revealed that exposure to environmental contaminants like DDT was negatively correlated with AvBD7 gene expression in chicken livers, suggesting it could be a sensitive biomarker. nih.govplos.org The results are typically calculated as fold changes relative to a housekeeping gene, such as GAPDH. researchgate.netnih.gov
Table 2: RT-qPCR for AvBD7 Gene Expression Analysis
| Study Focus | Tissues Analyzed | Key Findings Regarding AvBD7 Expression |
|---|---|---|
| Developmental Patterns | Spleen, Esophagus, Crop, Proventriculus, Gizzard, Duodenum, Jejunum, Ileum, Cecum, Colon. nih.gov | Expression in the spleen peaked at day 3 post-hatching. nih.gov |
| Tissue Distribution | Gastrointestinal tract, Liver, Spleen. researchgate.net | The spleen exhibited one of the highest expression levels compared to other tissues in 7-day-old chickens. researchgate.net |
| Environmental Exposure | Liver. nih.govplos.org | Showed a significant negative correlation with DDT congener concentrations. nih.gov |
| Modulation by Compounds | Chicken HTC macrophage cells. frontiersin.org | Expression was synergistically increased by butyrate (B1204436) and quercetin. frontiersin.org |
Functional Assay Methodologies
To determine the biological activity of this compound, specific functional assays are performed. The primary function investigated is its antimicrobial capability.
The radial diffusion assay is a key method used to measure the antibacterial activity of purified AvBD7 and to determine its Minimum Inhibitory Concentration (MIC). nih.govasm.orgasm.org This assay involves preparing a mid-logarithmic phase culture of a target bacterial strain, such as Escherichia coli or Staphylococcus aureus. plos.orgasm.org The bacteria are then plated on an agar (B569324) medium, and wells are created in the agar where different concentrations of the AvBD7 peptide are added. asm.org After incubation, the diameter of the clear zone of growth inhibition around each well is measured. asm.org The MIC is calculated by finding the lowest peptide concentration that results in no clear zone of inhibition. nih.gov
These assays have demonstrated that AvBD7 possesses a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. frontiersin.orgnih.gov It has shown particularly strong activity against Gram-negative strains compared to some other defensins like AvBD2. nih.govasm.org Functional assays have also been used to test the activity of AvBD7 after being exposed to various proteases, confirming its high resistance to proteolytic degradation. frontiersin.orgplos.org
In Vitro Antimicrobial Assays
The primary function of AvBD7 as an antimicrobial peptide has been extensively characterized using a variety of in vitro assays designed to measure its efficacy against a broad spectrum of bacteria.
Radial Diffusion Assay: This technique is a cornerstone for assessing the antimicrobial activity of AvBD7. plos.org It allows for the determination of the minimal inhibitory concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. In these assays, a bacterial suspension is mixed with an agarose (B213101) medium and poured into a petri dish. Wells are then created in the agar, and different concentrations of AvBD7 are added. The peptide diffuses into the agar, creating a concentration gradient. After incubation, the diameter of the clear zone around the well, where bacterial growth is inhibited, is measured to calculate the MIC. frontiersin.org This method has been used to test AvBD7 against representative Gram-positive strains like Staphylococcus aureus and Gram-negative strains such as Escherichia coli. plos.org
Minimum Inhibitory Concentration (MIC) Determination: Beyond radial diffusion, the MIC of AvBD7 has been determined using broth microdilution methods. frontiersin.org These assays involve preparing serial dilutions of AvBD7 in a liquid growth medium in a multi-well plate, to which a standardized number of bacteria are added. After incubation, the wells are visually inspected for turbidity to identify the MIC. This method has been instrumental in quantifying the potent antibacterial effect of AvBD7. For instance, AvBD1 and AvBD7 have shown low MICs against both Gram-negative and Gram-positive bacteria, indicating a high level of antibacterial activity. asm.org In contrast, another avian defensin (B1577277), AvBD2, is significantly less effective against Gram-negative bacteria. asm.org
The antimicrobial activity of AvBD7 and its truncated form, Ile4-AvBD7, has been tested against a panel of bacteria, with results demonstrating its broad-spectrum capabilities. plos.org
Table 1: Minimum Inhibitory Concentrations (MIC) of AvBD7 and Ile4-AvBD7 against Various Bacterial Strains
| Bacterial Strain | Type | AvBD7 MIC (µM) | Ile4-AvBD7 MIC (µM) |
|---|---|---|---|
| Pseudomonas aeruginosa ATCC 25010 | Gram-negative | 1.5 | 3 |
| Escherichia coli ATCC 25922 | Gram-negative | 3 | 3 |
| Salmonella enterica serovar Typhimurium LT2 | Gram-negative | 1.5 | 3 |
| Listeria monocytogenes EGD | Gram-positive | 3 | 3 |
| Staphylococcus aureus ATCC 29740 | Gram-positive | 1.5 | No inhibition detected |
Data sourced from Bailleul et al. (2016) plos.org
Cellular Interaction Studies
To understand how AvBD7 interacts with host cells, researchers have employed advanced microscopy and cell-based assays.
Confocal Microscopy: This high-resolution imaging technique has been vital in visualizing the interaction between AvBD7 and host immune cells. In these studies, AvBD7 is often labeled with a fluorescent probe. frontiersin.org The labeled defensin is then incubated with cultured cells, such as murine macrophages (e.g., RAW 264.7 cell line). researchgate.netnih.gov Confocal microscopy allows for the three-dimensional reconstruction of the cells, revealing the subcellular localization of the defensin. frontiersin.org Studies have shown that fluorescently-labeled AvBD7 accumulates inside macrophages, indicating it can penetrate the cell membrane. nih.gov
Endocytosis Assays: The mechanism by which AvBD7 enters host cells has been investigated through endocytosis assays. These experiments have demonstrated that AvBD7 penetrates murine macrophages through an endocytosis-like mechanism. researchgate.netnih.gov This process involves the cell membrane engulfing the peptide to form an intracellular vesicle. This internalization is crucial for the peptide's ability to act on intracellular pathogens. researchgate.net
Intracellular Pathogen Control Assays
A key aspect of AvBD7's function is its ability to control pathogens that have already invaded host cells.
To evaluate this, researchers use intracellular pathogen control assays. frontiersin.org Typically, macrophages are first infected with a pathogen, such as a multidrug-resistant strain of Salmonella Typhimurium. researchgate.netnih.gov After allowing the bacteria to be internalized, the cells are treated with an antibiotic like gentamicin (B1671437) to kill any remaining extracellular bacteria. Subsequently, the infected cells are incubated with natural AvBD7. frontiersin.org At different time points, the cells are lysed, and the number of viable intracellular bacteria is determined by plating serial dilutions and counting the resulting colony-forming units (CFU). nih.gov
These assays have revealed that AvBD7 can significantly reduce the intracellular multiplication of S. Typhimurium in macrophages. frontiersin.orgnih.gov For example, a 24-hour incubation with AvBD7 (30 μM) was shown to reduce the intracellular growth of this pathogen by 50%. frontiersin.org This demonstrates a previously unknown intracellular antibacterial effect and highlights its therapeutic potential against infections caused by multidrug-resistant bacteria. researchgate.netresearchgate.net
Structural Determination Approaches
The unique stability and function of AvBD7 are intrinsically linked to its three-dimensional structure.
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy: The high-resolution solution structure of AvBD7 was determined using 2D-NMR spectroscopy. plos.orgnih.gov This powerful technique measures the magnetic properties of atomic nuclei within the peptide, allowing for the determination of its 3D fold in a solution that mimics its natural environment. The analysis of 1H homonuclear and natural-abundance 15N heteronuclear spectra showed a good dispersion of chemical shifts, which is indicative of a highly structured peptide. plos.org
The NMR data revealed that AvBD7 possesses the typical three-stranded antiparallel β-sheet characteristic of β-defensins. plos.orgresearchgate.net A key finding from the structural analysis was the identification of a salt bridge between Aspartic acid-9 (Asp9) and Arginine-12 (Arg12). plos.orgresearchgate.netnih.gov This interaction, along with the Cys11-Cys40 disulfide bridge, causes the N-terminal region to fold over and embed the C-terminal part of the peptide. researchgate.net This compact structure restricts the accessibility of the C-terminus and is believed to be a primary reason for AvBD7's remarkable resistance to degradation by proteases. plos.orgnih.govrcsb.org The coordinates for the NMR structure of this compound have been deposited in the Protein Data Bank (PDB) with the entry code 5LCS. researchgate.netrcsb.org
Table 2: NMR Structural Statistics for this compound
| Parameter | Value |
|---|---|
| Total NOE restraints | 632 |
| Intra-residue restraints | 225 |
| Sequential restraints | 169 |
| Medium-range restraints | 94 |
| Long-range restraints | 144 |
| Hydrogen bond restraints | 10 |
| Dihedral angle restraints | 68 |
Data sourced from Bailleul et al. (2016) plos.org
Genomic and Evolutionary Analysis Tools
Understanding the genetic basis and evolutionary trajectory of AvBD7 provides insight into its role in avian immunity.
Phylogenetic Analysis: The evolutionary history of the avian β-defensin gene cluster has been studied through phylogenetic analysis. neueve.com By comparing the AvBD gene sequences between the chicken and the zebra finch, researchers have identified instances of gene duplication and loss. nih.gov This analysis suggests that AvBD6 in chickens likely originated from a duplication of the AvBD7 gene after the split between the galliformes (chickens) and passeriformes (finches). neueve.com Such evolutionary studies help illuminate how this family of immune genes has diversified over millions of years. researchgate.net
Copy Number Variation (CNV) Detection: Recent studies have focused on copy number variation of the AvBD7 gene among different chicken breeds. kent.ac.ukresearchgate.net CNV refers to differences in the number of copies of a particular gene in the DNA of individuals. A tandem duplication of AvBD7 has been reported in multiple chicken breeds, including the Fayoumi line. kent.ac.uk Researchers have examined CNVs in dozens of chicken breeds and found that the duplicated AvBD7 allele is widely represented. researchgate.net Furthermore, specific single nucleotide polymorphisms (SNPs) located upstream of the AvBD6 gene have been identified as being strongly linked to the AvBD7 duplication, serving as potential markers for this CNV. kent.ac.uk The study of CNV is important as it can influence gene expression levels and potentially contribute to differences in disease resistance among chicken lines. iastate.edu For example, a study of Russian White chickens identified carriers of the AvBD7 duplication. nih.gov
Future Research Directions and Translational Implications for Chicken Avbd7
Elucidating Undiscovered Immunomodulatory Pathways
Chicken Avian Beta-defensin 7 (AvBD7) is recognized for its direct antimicrobial properties, but its role in modulating the host immune response is an area of growing research interest. While it is established that host defense peptides can influence immune signaling, the specific pathways triggered or modulated by AvBD7 are not fully understood. Current research suggests that its functions extend beyond simple microbial killing to complex interactions with the innate immune system.
Studies have indicated that the expression of AvBD7 can be significantly influenced by components that trigger immune pathways. For instance, the Toll-like receptor 21 (TLR21) ligand, CpG-ODN, has been shown to cause a marked upregulation of AvBD7 expression in the ileum. nih.gov This suggests that the TLR21 signaling pathway is a key regulator of AvBD7 production, particularly in response to bacterial and viral DNA. nih.gov The subsequent high expression of AvBD7 may be crucial for preventing infections by pathogens containing unmethylated DNA. nih.gov Furthermore, research on disease-resistant and susceptible chicken lines has revealed line-specific expression of AvBD7, hinting at genetic links to its immunomodulatory capacity. iastate.edu The Fayoumi line, known for its disease resistance, shows significantly higher basal expression of AvBD7 in bone marrow-derived cells compared to the more susceptible Leghorn line. iastate.edu Future investigations are necessary to map the downstream effects of AvBD7 activation, including its influence on cytokine and chemokine production and the recruitment and activation of various immune cells, to fully elucidate its immunomodulatory functions.
Investigating Specific Receptor Interactions
A critical gap in the understanding of AvBD7's biological activity is the identification of its specific host cell receptors. While the peptide is known to be internalized by macrophages, the precise mechanism and the receptors involved remain hypothetical. frontiersin.org Research using fluorescence-labeled AvBD7 has shown that it penetrates murine macrophages through an endocytosis-like mechanism to exert its intracellular antibacterial effects. frontiersin.orgresearchgate.net This internalization process is crucial for its ability to reach and eliminate pathogens like Salmonella that reside within host cells. frontiersin.org
Interestingly, this uptake was not affected by blocking clathrin-coated pits, suggesting an alternative endocytic pathway. frontiersin.org The identification of a specific receptor for AvBD7 is a key objective for future research, as it would clarify how the peptide targets certain host cells and initiates its intracellular actions and potential immunomodulatory signals. frontiersin.org While direct receptor binding is yet to be confirmed, the regulation of AvBD7 expression is linked to receptor-mediated pathways. For example, chicken sperm, which express AvBD7, also express several Toll-like receptors (TLRs), including TLR2, TLR4, and TLR21. nih.govnih.gov The expression of AvBD7 in the ileum is significantly increased by stimulation with the TLR21 ligand CpG-ODN, indicating a receptor-mediated regulation of its synthesis. nih.gov
Advancements in Understanding Host-Pathogen Dynamics Involving Chicken AvBD7
AvBD7 plays a significant role in the dynamic interplay between the host and invading pathogens. Its robust antimicrobial activity and remarkable stability in harsh environments make it a formidable component of the chicken's innate defense system, particularly at mucosal surfaces. plos.orgresearchgate.net One of the most notable features of AvBD7 is its unusual resistance to degradation by a wide range of proteases. plos.orgnih.gov While many defensins are inactivated by proteases found at inflammatory sites, AvBD7 maintains its antibacterial activity even after exposure to enzymes like cathepsins. plos.orgnih.gov Specifically, only cathepsin K was found to cleave AvBD7, and the resulting truncated peptide retained its antimicrobial function. plos.org This resilience is a major advantage, allowing it to remain effective in the protease-rich environment of an infected and inflamed intestine. plos.orgnih.gov
Research has demonstrated the direct impact of AvBD7 on specific pathogens. In studies involving Salmonella Typhimurium, AvBD7 was shown to penetrate infected macrophages, co-localize with the intracellular bacteria, and significantly reduce their multiplication by 50%. frontiersin.orgnih.gov In a mouse model of systemic salmonellosis, administration of AvBD7 led to a significant reduction in the bacterial load in the liver and a notable increase in survival rates. frontiersin.orgnih.gov The expression of AvBD7 is also observed in various tissues critical for immune defense, including the spleen, bone marrow, and gastrointestinal tract, with expression levels changing during development and in response to immune challenges. nih.govnih.gov This widespread distribution and potent, stable activity underscore its importance in controlling pathogens at key portals of entry and systemic sites of infection. frontiersin.orgplos.org
Potential for Genetic Selection in Poultry Breeding Programs
The genetic basis of AvBD7 expression and structure presents a promising avenue for enhancing disease resistance in poultry through selective breeding. Significant genetic variation related to the AvBD7 gene has been identified across different chicken breeds, most notably in the form of copy number variation (CNV). nih.govresearchgate.net A tandem duplication of the AvBD7 gene has been discovered and is present in numerous chicken lines, including commercial and indigenous breeds. nih.govkent.ac.ukkent.ac.uk
Studies have examined the frequency of this AvBD7 duplication across dozens of breeds, finding its representation in the majority of them, such as the Andalusian Blue and Amrock Cuckoo. nih.govkent.ac.uk This suggests a potential selective advantage associated with having an extra copy of the gene. Furthermore, specific genetic markers, in the form of single-nucleotide polymorphisms (SNPs), have been identified upstream of the related AvBD6 gene that are in strong linkage disequilibrium with the AvBD7 duplication, potentially serving as markers for selecting this trait. nih.govkent.ac.uk
The functional implications of this genetic variation are supported by associations with immune responses. For example, polymorphisms in the AvBD7 gene have been significantly associated with the antibody response to a Salmonella enteritidis vaccine in young birds. nih.govuu.nl This suggests that variations in AvBD7 can influence the transition from an innate to an adaptive immune response. nih.govuu.nl The higher basal expression of AvBD7 in the disease-resistant Fayoumi line compared to the susceptible Leghorn line further strengthens the case for its role in innate immunity. iastate.edu By selecting for favorable traits like AvBD7 gene duplication or specific alleles, breeding programs could potentially produce poultry with enhanced innate resistance to a variety of pathogens.
Table 1: Presence of Avian Beta-Defensin 7 (AvBD7) Duplication in Various Chicken Breeds
| Breed Name | Number of Birds Analyzed | Presence of Duplication | No Duplication |
| Amrock Cuckoo | 5 | 2 | 3 |
| Andalusian Blue | 10 | 6 | 4 |
| Aurora Blue | 5 | 3 | 2 |
| Australorp Black | 9 | 3 | 6 |
| Australorp Black Speckled | 5 | 1 | 4 |
| Data sourced from a study on copy number variants in 35 chicken breeds. kent.ac.uk |
Exploration of Novel Biotechnical Applications
The unique properties of this compound make it a strong candidate for several novel biotechnical applications, primarily in the development of new antimicrobial agents. Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, combined with its exceptional resistance to proteolytic degradation, positions it as a potential alternative to conventional antibiotics, especially in an era of rising antimicrobial resistance. frontiersin.orgplos.orgnih.gov
The ability of AvBD7 to effectively combat multidrug-resistant pathogens like Salmonella has been demonstrated, highlighting its therapeutic potential. frontiersin.orgnih.gov Because it remains active in proteolytic environments, such as an inflamed gut, it could be developed into a treatment for gastrointestinal infections that are difficult to manage with standard drugs. plos.org The fact that it can enter host cells to eliminate intracellular bacteria presents a significant advantage for treating infections where pathogens hide within cells to evade the immune system. frontiersin.org Beyond direct therapeutic use, AvBD7 could serve as a template for designing novel synthetic peptides. By studying its structure, particularly the features that confer its high stability and potent antimicrobial action, researchers could develop new molecules with enhanced efficacy and specificity for various applications in human and veterinary medicine. plos.orgijpsr.com
Table 2: Investigated Research Areas and Key Findings for this compound
| Research Area | Key Findings | Potential Application/Implication |
| Immunomodulation | Expression is upregulated by TLR21 ligands (CpG-ODN). nih.gov Higher basal expression is linked to disease-resistant chicken lines. iastate.edu | Elucidating immune pathways could lead to novel host-directed therapies. |
| Receptor Interaction | Internalized by macrophages via an endocytosis-like mechanism, independent of clathrin. frontiersin.org A specific host cell receptor is yet to be identified. frontiersin.org | Identifying the receptor could enable targeted drug delivery and modulation of immune responses. |
| Host-Pathogen Dynamics | Highly resistant to protease degradation, maintaining activity in inflammatory environments. plos.org Reduces intracellular Salmonella multiplication in macrophages. frontiersin.org | Development of stable antimicrobial agents for treating infections, including those caused by intracellular pathogens. |
| Genetic Selection | Gene duplication (CNV) is common across many chicken breeds and is linked to specific haplotypes. nih.govkent.ac.uk Gene polymorphisms are associated with vaccine antibody response. nih.gov | Marker-assisted selection in poultry breeding to enhance innate disease resistance. |
| Biotechnology | Shows strong activity against multidrug-resistant bacteria. frontiersin.org Its stability makes it a robust candidate for therapeutic development. plos.orgnih.gov | Use as a natural antibiotic alternative or as a model for designing new antimicrobial drugs. |
Q & A
Q. What is the structural basis of Chicken AvBD7’s resistance to proteolytic enzymes?
this compound’s resistance to proteolytic degradation is attributed to its compact three-dimensional structure, characterized by a three-stranded antiparallel β-sheet stabilized by disulfide bonds. The N-terminal region (residues 1–3) is dispensable for antimicrobial activity, while the C-terminal residues are buried, limiting protease accessibility. Structural analysis via nuclear magnetic resonance (NMR) spectroscopy and electrostatic surface potential mapping revealed hydrophobic and hydrophilic regions critical for stability . Enzymatic assays with cathepsins (B, H, K, L, S) confirmed that only Cat K cleaves AvBD7, yielding a truncated peptidoform (Ile4-AvBD7) retaining antimicrobial activity .
Q. How does this compound inhibit intracellular bacterial pathogens like Salmonella?
AvBD7 interacts with murine macrophages via endocytosis-like mechanisms, penetrating cells to exert intracellular antibacterial effects. Fluorescently labeled AvBD7 colocalizes with Salmonella in macrophages, reducing bacterial load by 90% in vitro. Systemic administration in mice decreased hepatic Salmonella colonization by 3-log units and improved survival rates (80% vs. 20% in controls) . Key methodologies include confocal microscopy for cellular tracking and radial diffusion assays for minimum inhibitory concentration (MIC) determination .
Q. What experimental methods are used to track AvBD7’s distribution in vivo?
Fluorescent labeling (e.g., Cy5.5) combined with live-animal imaging enables real-time tracking of AvBD7 distribution. Post-administration, AvBD7 accumulates in peritoneal cells and liver parenchyma within 2 hours. Ex vivo organ analysis via fluorescence quantification and immunohistochemistry validates tissue-specific localization .
Q. How do environmental contaminants like DDTs affect AvBD7 mRNA expression?
Field studies in chickens exposed to DDTs revealed a strong negative correlation between AvBD7 mRNA levels and DDT congeners (p,p’-DDE, p,p’-DDD). Regression analysis showed p,p’-DDE reduced AvBD7 expression by 40% (p < 0.0001), suggesting its role as a biomarker for contamination. Gene expression was quantified via qRT-PCR, with principal component analysis (PCA) highlighting inverse relationships between DDTs and defensin genes .
Q. What are the key steps in purifying and characterizing AvBD7 from biological samples?
AvBD7 is purified from chicken bone marrow using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C-18 column. Structural validation employs top-down mass spectrometry (MS) and MALDI-TOF for peptide mass fingerprinting. Antimicrobial activity is assessed via radial diffusion assays against Gram-negative (E. coli) and Gram-positive (S. aureus) strains .
Advanced Research Questions
Q. How can researchers resolve contradictions in AvBD7’s antimicrobial activity across bacterial strains?
Discrepancies in MIC values (e.g., AvBD7’s inactivity against S. aureus post-Cat K cleavage) require strain-specific protease profiling. Comparative studies using isogenic bacterial mutants and protease inhibitors (e.g., E-64 for cysteine proteases) can isolate degradation effects. Activity retention in truncated peptidoforms (Ile4-AvBD7) suggests structural redundancy in antimicrobial domains .
Q. What methodological considerations are critical when analyzing AvBD7’s interaction with host cells?
Endocytosis inhibition (e.g., chlorpromazine for clathrin-mediated pathways) and competitive binding assays with unlabeled AvBD7 are essential to confirm cellular uptake mechanisms. Flow cytometry quantifies macrophage association, while intracellular bactericidal activity is measured via colony-forming unit (CFU) assays post-lysis .
Q. How do structural modifications of AvBD7 influence its functional diversity in mucosal immunity?
Truncated forms (e.g., Ile4-AvBD7) retain antibacterial activity but lose immunomodulatory functions. Comparative NMR analysis of full-length and truncated AvBD7 identifies residues critical for chemotaxis or cytokine induction. Surface plasmon resonance (SPR) assays quantify binding affinity to host receptors (e.g., CCR6) .
Q. What statistical approaches are recommended for correlating AvBD7 expression with environmental factors in field studies?
Multivariate regression models controlling for confounders (e.g., age, diet) are essential. PCA reduces dimensionality in gene expression datasets, while Spearman’s rank correlation evaluates non-linear relationships. Bootstrapping validates robustness in small sample sizes .
Q. What challenges exist in extrapolating AvBD7’s in vitro protease resistance to in vivo therapeutic applications?
In vivo protease concentrations (e.g., Cat K in lysosomes) exceed in vitro conditions, potentially altering AvBD7’s stability. Pharmacokinetic studies with protease knockout mice or sustained-release formulations (e.g., liposomal encapsulation) can enhance therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
